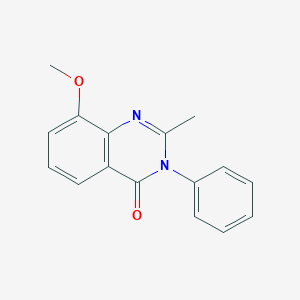
8-Methoxy-2-methyl-3-phenylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-methyl-3-phenylquinazolin-4-one is a synthetic compound that belongs to the quinazolinone class of compounds. It has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Mechanism Of Action
The mechanism of action of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins.
Biochemical And Physiological Effects
8-Methoxy-2-methyl-3-phenylquinazolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 8-Methoxy-2-methyl-3-phenylquinazolin-4-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Another potential direction is the study of the compound's effects on different signaling pathways and enzymes involved in disease development.
Synthesis Methods
The synthesis of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a series of chemical reactions to yield the final product.
Scientific Research Applications
8-Methoxy-2-methyl-3-phenylquinazolin-4-one has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
properties
CAS RN |
101350-83-8 |
|---|---|
Product Name |
8-Methoxy-2-methyl-3-phenylquinazolin-4-one |
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
8-methoxy-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-15-13(9-6-10-14(15)20-2)16(19)18(11)12-7-4-3-5-8-12/h3-10H,1-2H3 |
InChI Key |
YIQPKZIRADNPKX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C3=CC=CC=C3 |
synonyms |
4(3H)-Quinazolinone, 8-methoxy-2-methyl-3-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



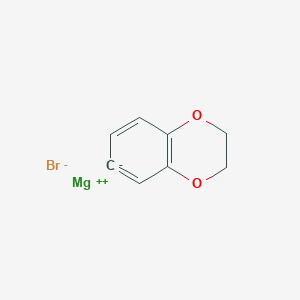
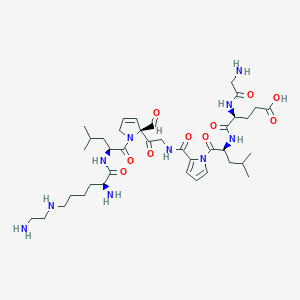
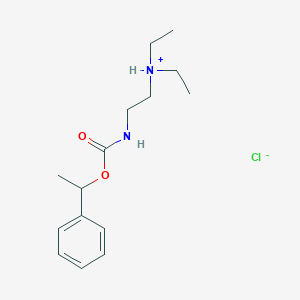
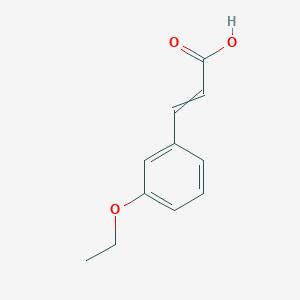
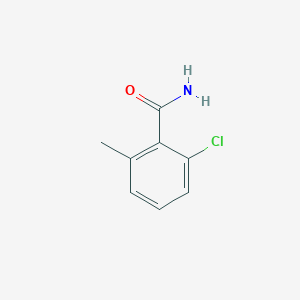
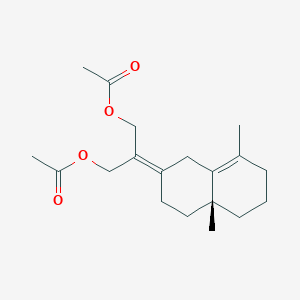

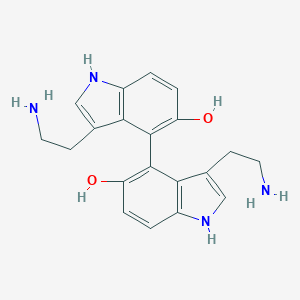
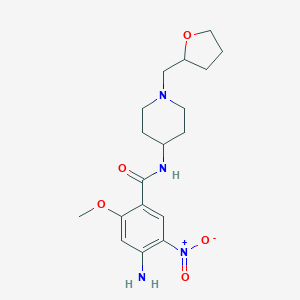
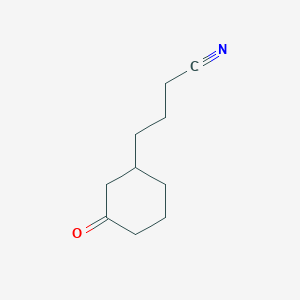
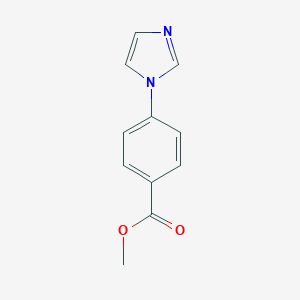
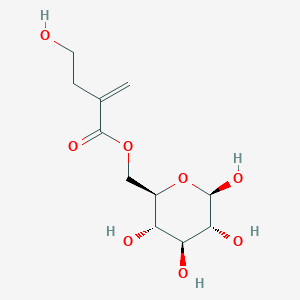

![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)